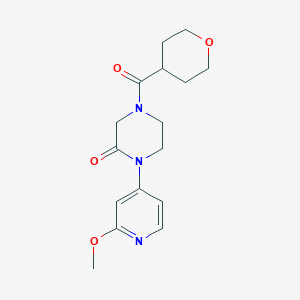
1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is commonly referred to as MOPC or MOPC-piperazine.
Mechanism of Action
The mechanism of action of MOPC-piperazine is not fully understood. However, it is believed to exert its effects by binding to specific targets in the body, including enzymes and receptors. This binding results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
MOPC-piperazine has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. It has also been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of MOPC-piperazine is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of MOPC-piperazine is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Future Directions
There are several potential future directions for the research and development of MOPC-piperazine. These include:
1. Investigation of its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and viral infections.
2. Optimization of its chemical structure to improve its potency and selectivity.
3. Development of novel drug delivery systems to enhance its bioavailability and pharmacokinetic properties.
4. Investigation of its potential as a tool for the study of various biochemical pathways and physiological processes.
Conclusion:
In conclusion, MOPC-piperazine is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. Its ease of synthesis and purification, combined with its potent activity against various diseases, make it an attractive target for further investigation. With continued research and development, MOPC-piperazine may one day become a valuable therapeutic agent for the treatment of various diseases.
Synthesis Methods
MOPC-piperazine can be synthesized using a simple and efficient method. The synthesis involves the reaction between 2-methoxypyridine-4-carboxylic acid and oxane-4-carbonyl chloride, followed by the reaction with piperazine. The resulting compound is then purified using standard techniques.
Scientific Research Applications
MOPC-piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various diseases, including cancer, Alzheimer's disease, and viral infections. MOPC-piperazine has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders.
properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-22-14-10-13(2-5-17-14)19-7-6-18(11-15(19)20)16(21)12-3-8-23-9-4-12/h2,5,10,12H,3-4,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRSCOVJFVTABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyridin-4-yl)-4-(oxane-4-carbonyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2959177.png)
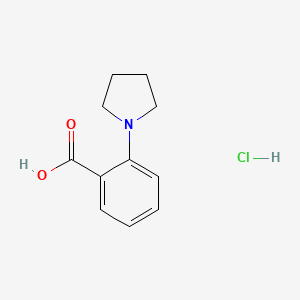
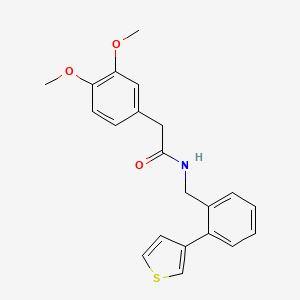
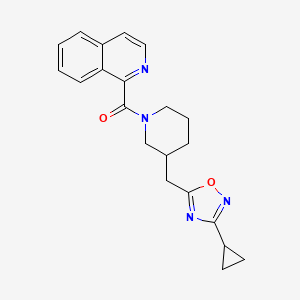
![6-(4-Ethoxyphenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959183.png)
![3-(5-chlorothiophen-2-yl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2959186.png)
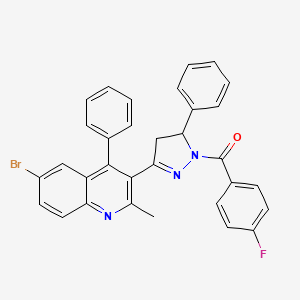
![[4-(Bromomethyl)phenyl]tributylstannane](/img/structure/B2959189.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2959190.png)
![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]phenol](/img/structure/B2959191.png)
![6-Ethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2959193.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
![5-Benzyl-3-[(4-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2959199.png)
